molecular formula C34H27P B161772 [1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane CAS No. 137769-32-5

[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane

Cat. No.: B161772
CAS No.: 137769-32-5
M. Wt: 466.5 g/mol
InChI Key: VHFIEOFLBKFXKR-UHFFFAOYSA-N
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Description

[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane: is a complex organic compound that belongs to the class of phosphane derivatives This compound is characterized by the presence of two naphthalene rings substituted with an ethyl group and a diphenylphosphane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane typically involves multi-step organic reactions. One common approach is the reaction of 2-naphthol with ethyl bromide to introduce the ethyl group, followed by the formation of the diphenylphosphane moiety through a phosphination reaction. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphane moiety to phosphine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride and solvents like chloroform.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted aromatic compounds.

Scientific Research Applications

[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane: has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound can be used in the study of biological systems and enzyme interactions.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which [1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane exerts its effects involves its interaction with molecular targets such as metal ions and enzymes. The phosphane moiety can coordinate with metal centers, influencing catalytic activity and reaction pathways. Additionally, the aromatic rings can participate in π-π interactions and hydrogen bonding, affecting the compound’s behavior in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • [1-(2-Hydroxy-naphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane
  • [1-(2-Methyl-naphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane

Uniqueness

Properties

IUPAC Name

[1-(2-ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H27P/c1-2-25-21-22-26-13-9-11-19-30(26)33(25)34-31-20-12-10-14-27(31)23-24-32(34)35(28-15-5-3-6-16-28)29-17-7-4-8-18-29/h3-24H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFIEOFLBKFXKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H27P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439132
Record name (2'-Ethyl[1,1'-binaphthalen]-2-yl)(diphenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137769-32-5
Record name (2'-Ethyl[1,1'-binaphthalen]-2-yl)(diphenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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